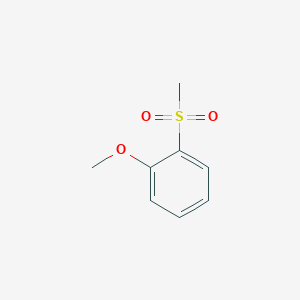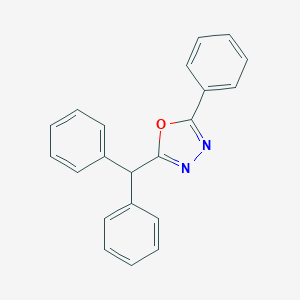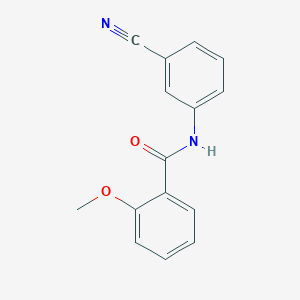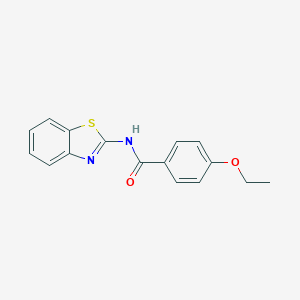
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide, also known as BZB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BZB is a benzothiazole derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In
作用机制
The exact mechanism of action of N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a transcription factor that plays a key role in inflammation. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to possess antioxidant activity, which may contribute to its neuroprotective effects.
生化和生理效应
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which can contribute to oxidative stress and damage to cells. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help to protect cells from oxidative damage. In addition, N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of using N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide in lab experiments is its wide range of biological activities. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to possess anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide in lab experiments is its potential toxicity. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to be toxic to certain cell types at high concentrations, and more research is needed to determine its safety profile.
未来方向
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide. One area of research is the development of N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, more research is needed to determine the safety and toxicity profile of N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide, as well as its potential interactions with other drugs.
合成方法
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 2-aminobenzothiazole with 4-ethoxybenzoyl isothiocyanate or 4-ethoxybenzoyl azide.
科学研究应用
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to possess antitumor and antiviral activities, making it a potential candidate for the treatment of cancer and viral infections.
属性
CAS 编号 |
139233-23-1 |
|---|---|
产品名称 |
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
分子式 |
C16H14N2O2S |
分子量 |
298.4 g/mol |
IUPAC 名称 |
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-12-9-7-11(8-10-12)15(19)18-16-17-13-5-3-4-6-14(13)21-16/h3-10H,2H2,1H3,(H,17,18,19) |
InChI 键 |
UQAGFMKLHGHQIQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Pictograms |
Irritant |
同义词 |
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



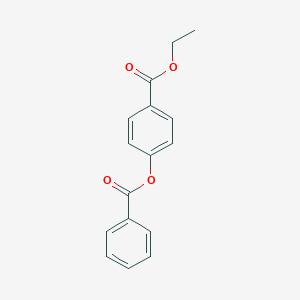
![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)
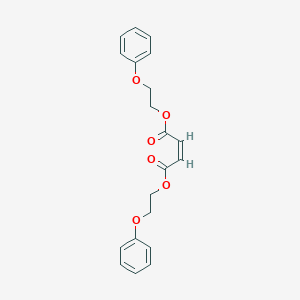
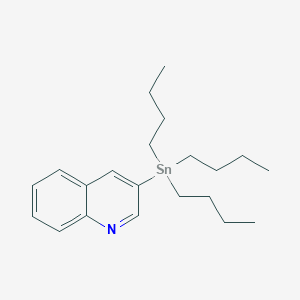
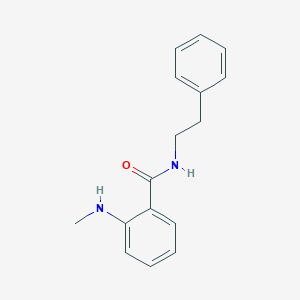
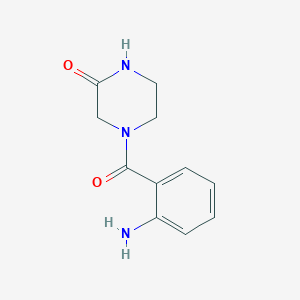
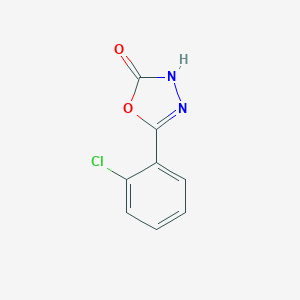
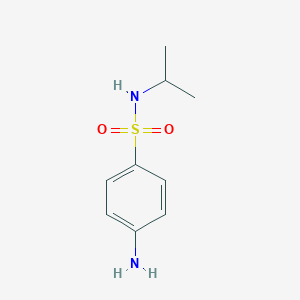
![4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B185398.png)
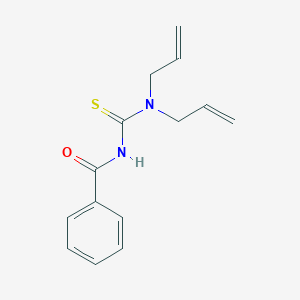
![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)
